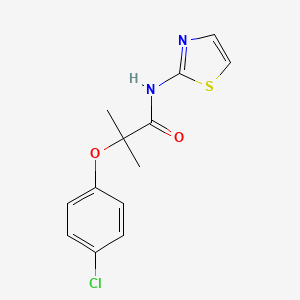![molecular formula C13H11BrN4 B5847968 N-(4-bromophenyl)-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B5847968.png)
N-(4-bromophenyl)-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine, commonly known as 4-BPI, is a small molecule that has been widely studied for its potential applications in drug discovery and development. This compound belongs to the class of imidazo[4,5-c]pyridines, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-BPI is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK, which are involved in cell growth, proliferation, and survival. It has also been shown to modulate the activity of ion channels, including the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell activation and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-BPI are diverse and depend on the specific target and signaling pathway involved. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune response. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-BPI is its broad range of biological activities, which makes it a versatile tool for studying various signaling pathways and cellular processes. It is also relatively easy to synthesize and has good stability under physiological conditions. However, one limitation of 4-BPI is its relatively low potency compared to other small molecule inhibitors, which may limit its usefulness in certain applications.
Future Directions
There are several future directions for research on 4-BPI. One area of interest is the development of more potent analogs with improved selectivity and pharmacokinetic properties. Another area of interest is the identification of new targets and signaling pathways that are modulated by 4-BPI. Additionally, the potential applications of 4-BPI in the treatment of various diseases, including cancer, inflammation, and neurological disorders, warrant further investigation.
Synthesis Methods
The synthesis of 4-BPI involves a multistep process that starts with the reaction of 4-bromoaniline with 2-chloropyridine to form 4-bromo-N-(pyridin-2-yl)aniline. This intermediate is then reacted with methyl isocyanate to form N-(4-bromophenyl)-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine. The overall yield of this reaction is approximately 30%.
Scientific Research Applications
4-BPI has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including inhibition of protein kinases, modulation of ion channels, and activation of G protein-coupled receptors. These activities make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-methylimidazo[4,5-c]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4/c1-18-8-16-12-11(18)6-7-15-13(12)17-10-4-2-9(14)3-5-10/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHBYHYKXVEOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CN=C2NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(benzylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5847889.png)
![3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5847892.png)
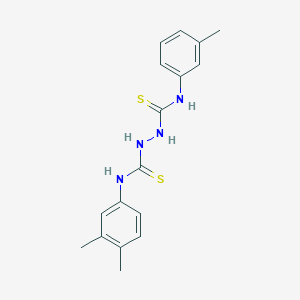

![N-[4-(aminosulfonyl)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5847903.png)
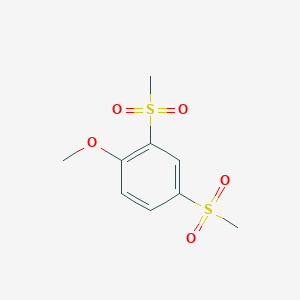
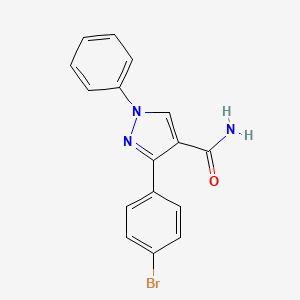
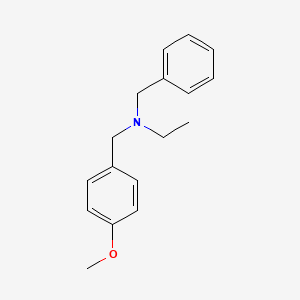
![4-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5847938.png)
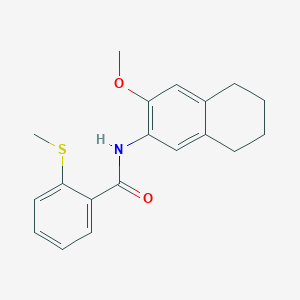
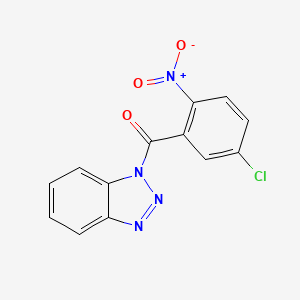
![N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5847962.png)
![3-[1-(2-chloro-3-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5847966.png)
